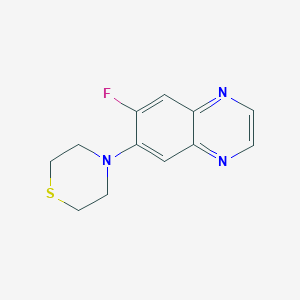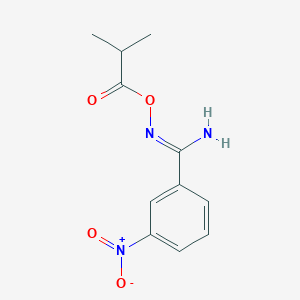
6-fluoro-7-(4-thiomorpholinyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-7-(4-thiomorpholinyl)quinoxaline (FTM) is a quinoxaline derivative that has been widely used in scientific research due to its unique chemical properties. FTM is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic plasticity, learning, and memory.
作用機序
6-fluoro-7-(4-thiomorpholinyl)quinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. By blocking the glycine site, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor. Without glycine, the NMDA receptor cannot be activated, and the downstream signaling pathways are disrupted.
Biochemical and Physiological Effects:
6-fluoro-7-(4-thiomorpholinyl)quinoxaline has been shown to impair LTP and memory formation in animal models. In addition, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can induce neurotoxicity and neuronal damage in vitro and in vivo. 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can also modulate the activity of other ion channels, such as voltage-gated calcium channels and nicotinic acetylcholine receptors. However, the exact biochemical and physiological effects of 6-fluoro-7-(4-thiomorpholinyl)quinoxaline are still under investigation.
実験室実験の利点と制限
6-fluoro-7-(4-thiomorpholinyl)quinoxaline is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of NMDA receptors in synaptic plasticity, learning, and memory. 6-fluoro-7-(4-thiomorpholinyl)quinoxaline is also relatively stable and has a long half-life, which allows for prolonged experiments. However, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can induce neurotoxicity and neuronal damage, which limits its use in certain experiments. In addition, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can modulate the activity of other ion channels, which can complicate the interpretation of the results.
将来の方向性
There are several future directions for the research on 6-fluoro-7-(4-thiomorpholinyl)quinoxaline. First, the exact biochemical and physiological effects of 6-fluoro-7-(4-thiomorpholinyl)quinoxaline need to be further investigated. Second, the potential neurotoxicity and neuronal damage induced by 6-fluoro-7-(4-thiomorpholinyl)quinoxaline need to be better understood. Third, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can modulate the activity of other ion channels, which raises the question of whether 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can be used as a tool to study the activity of these ion channels. Fourth, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can be used in combination with other drugs to study the interactions between different signaling pathways. Finally, the development of new derivatives of 6-fluoro-7-(4-thiomorpholinyl)quinoxaline with improved selectivity and reduced toxicity can expand the potential applications of 6-fluoro-7-(4-thiomorpholinyl)quinoxaline in scientific research.
合成法
The synthesis of 6-fluoro-7-(4-thiomorpholinyl)quinoxaline involves the reaction of 6-fluoroquinoxaline-2,3-dione with 4-morpholinethiol in the presence of a base. The resulting product is a white crystalline powder with a melting point of 232-234°C.
科学的研究の応用
6-fluoro-7-(4-thiomorpholinyl)quinoxaline has been extensively used in scientific research to study the role of ionotropic glutamate receptors in synaptic plasticity, learning, and memory. 6-fluoro-7-(4-thiomorpholinyl)quinoxaline is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of ionotropic glutamate receptor. NMDA receptors are involved in long-term potentiation (LTP), a process that underlies learning and memory. By blocking NMDA receptors, 6-fluoro-7-(4-thiomorpholinyl)quinoxaline can impair LTP and disrupt memory formation.
特性
IUPAC Name |
4-(7-fluoroquinoxalin-6-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3S/c13-9-7-10-11(15-2-1-14-10)8-12(9)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJZWKSCTHTCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC3=NC=CN=C3C=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)


![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)





![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)